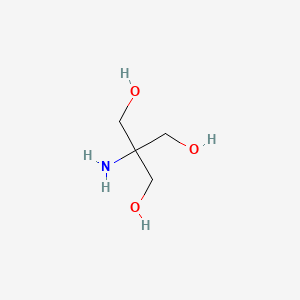
Tris(hydroxymethyl)aminomethane
Vue d'ensemble
Description
Tris(hydroxymethyl)aminomethane, also known as Trometamol, Tris base, or Trizma base, is an organic compound that plays a crucial role in diverse research applications as a biological buffer . It is extensively used in the formulation of buffers like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), owing to its optimal pKa of 8.1, making it well-suited for maintaining pH within the physiological range (pH 7 -9) applicable to most living organisms .
Synthesis Analysis
Tris is prepared industrially by the exhaustive condensation of nitromethane with formaldehyde under basic conditions to produce the intermediate (HOCH2)3CNO2, which is subsequently hydrogenated to give the final product . Another synthesis method involves the reaction of nitromethane and formaldehyde in a concentrated alcohol medium of 2 to 5% mixture of methylene chloride in methanol, in the presence of a basic catalyst in solid form, selected from sodium or potassium .Molecular Structure Analysis
The molecular formula of Tris(hydroxymethyl)aminomethane is C₄H₁₁NO₃ . The structure of Tris(hydroxymethyl)aminomethane has been characterized by single-crystal X-ray diffraction, IR spectra, differential scanning calorimetry, thermogravimetric analyses, and hot stage microscopy .Chemical Reactions Analysis
Tris(hydroxymethyl)aminomethane is not retained on reversed-phase column and is not UV active, making it hard to be analyzed by HPLC . The reaction of Tris and residual chloride groups was conducted on the surface of the TFC to enhance the hydrophilicity and antifouling properties of the membrane .Physical And Chemical Properties Analysis
Tris(hydroxymethyl)aminomethane is a white, crystalline solid . It has a density of 1.3±0.1 g/cm³, a boiling point of 357.0±37.0 °C at 760 mmHg, and a flash point of 169.7±26.5 °C .Applications De Recherche Scientifique
Biochemistry and Molecular Biology Buffer
Tris is widely used as a buffer in biochemistry and molecular biology laboratories due to its minimal interference with biological processes. It’s particularly favored for its stable pH range and compatibility with many enzymes and biochemical reactions. For instance, it’s used in buffer solutions for lactate dehydrogenase assays and protein extraction from cells .
Enhancement of Microalgal Biomass Production
In the field of microalgal cultivation, Tris has been utilized as a gas carrier to enhance CO2 utilization and biomass production. It increases CO2 storage capacity in the culture medium, which is crucial for cell growth and productivity, especially when using flue gases as the carbon source .
Medical Treatment for Metabolic Acidosis
Tris serves as an alternative to sodium bicarbonate in the treatment of metabolic acidosis. It helps in adjusting the pH levels in the body, thereby correcting the acid-base balance in patients suffering from this condition .
Flexible Smart Device Applications
Recent studies have reported the use of Tris in the development of flexible smart devices. A plastic crystal form of Tris, combined with perchlorate, has shown promising applications due to its excellent dielectric permittivity switching properties and robust cyclic stability, which are desirable features for smart materials .
Molecular Interactions and Chromatography
Tris is used in studies of double-stranded complexes of peptide nucleic acids (PNA) and their complementary DNA sequences. It’s also applied in capillary electrochromatography and UV analysis of tocopherols and tocotrienols, showcasing its versatility in various chromatographic techniques .
Mécanisme D'action
Target of Action
Tris(hydroxymethyl)aminomethane, commonly known as Tris, is an organic compound that is extensively used in biochemistry and molecular biology . Its primary targets are biological systems where it acts as a buffering agent, especially in solutions of nucleic acids .
Mode of Action
Tris contains a primary amine, which allows it to undergo reactions associated with typical amines, such as condensations with aldehydes . It also complexes with metal ions in solution . As a buffering agent, Tris can maintain the pH of a solution within a specific range, making it an essential component in various biochemical reactions .
Biochemical Pathways
Tris primarily affects the biochemical pathways by maintaining the pH of the system. It is a weak base, with a pKa of 8.1 at 25°C, making it effective for buffering pH in the range of 7.0 to 9.2 . This buffering capacity is crucial in many biochemical pathways, particularly those involving nucleic acids .
Pharmacokinetics
In terms of pharmacokinetics, Tris exhibits two-compartment characteristics in healthy subjects and patients with intact renal function . The larger part of the compound remains in the extracellular fluid and is rapidly excreted in the presence of a functional kidney . In anuric patients, the plasma concentration of Tris declines monoexponentially, with a half-life between 10 and 58 hours .
Result of Action
The primary result of Tris’s action is the stabilization of the pH in biological systems. This stabilization is crucial for maintaining the functionality of various biochemical reactions, particularly those involving nucleic acids . It also enhances the solubility of DNA by removing protons .
Action Environment
The action of Tris is influenced by environmental factors such as temperature. As temperature decreases from 25°C to 5°C, the pH of a Tris buffer will increase an average of 0.03 units per degree. Conversely, as temperature rises from 25°C to 37°C, the pH of a Tris buffer will decrease an average of 0.025 units per degree . Therefore, the buffering capacity of Tris is temperature-dependent .
Safety and Hazards
Orientations Futures
Tris(hydroxymethyl)aminomethane is widely used in chemistry, biochemistry, and molecular biology. It is used as a buffer in flow cell sample preparation for Raman spectroscopy, as a wash buffer in Western blotting, and as a buffer component in decellularization of tissues . Future research may focus on its potential applications in other fields of science and technology .
Propriétés
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZDBCJOHFCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023723 | |
| Record name | Tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Tromethamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
219-220 °C at 10 mm Hg | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000022 [mmHg] | |
| Record name | Tromethamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia., Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes., By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis... | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tromethamine | |
Color/Form |
Crystalline mass, WHITE, CRYSTALLINE POWDER | |
CAS RN |
77-86-1 | |
| Record name | Tris(hydroxymethyl)aminomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tromethamine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tromethamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trometamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trometamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trometamol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tromethamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-172 °C | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details


Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tris(hydroxymethyl)aminomethane?
A1: The molecular formula of Tris(hydroxymethyl)aminomethane is C4H11NO3, and its molecular weight is 121.14 g/mol. [] You can find more detailed thermodynamic data in the cited reference. []
Q2: Does the structure of Tris(hydroxymethyl)aminomethane change at different temperatures?
A2: Yes, Tris(hydroxymethyl)aminomethane undergoes a first-order structural change at 190 K. This change is attributed to the ordering of C–O1(H) groups involved in weak hydrogen bonds within its structure. []
Q3: What is the solubility of Tris(hydroxymethyl)aminomethane in different solvents?
A3: Tris(hydroxymethyl)aminomethane exhibits varying solubility in different solvents. Its solubility in water-methanol mixtures has been extensively studied, showing dependence on methanol concentration and temperature. [, ] The Jouyban–Acree and van’t Hoff models are commonly used to mathematically represent this solubility data. [] Research also explores its solubility in more complex systems like water + methanol + 1-propanol mixtures at various temperatures. []
Q4: Can Tris(hydroxymethyl)aminomethane be used to modify the properties of materials?
A4: Yes, Tris(hydroxymethyl)aminomethane can be incorporated into materials to modify their properties. For instance, adding Tris to carbon black-filled polyethylene composites reduces the negative temperature coefficient effect and isothermal resistance variations, likely due to increased polarity from interactions between Tris and oxidized carbon black. []
Q5: Can Tris(hydroxymethyl)aminomethane interfere with experimental procedures?
A6: Yes, Tris(hydroxymethyl)aminomethane can react with certain molecules, potentially interfering with experimental results. One example is its reactivity with acrolein-adducted proteins, where Tris can form imines with carbonyl-retaining Michael adducts, leading to difficulties in adduct detection during Western blotting. []
Q6: How does Tris(hydroxymethyl)aminomethane interact with bacteria?
A7: Tris(hydroxymethyl)aminomethane can affect bacterial cell walls and permeability. For example, treating Flavobacterium with Tris(hydroxymethyl)aminomethane and ethylenediaminetetraacetic acid increases vancomycin adsorption, indicating cell wall alterations. [] In Escherichia coli, Tris buffer can increase outer membrane permeability, leading to changes in enzyme activity and sensitivity to lysozyme. [] This permeability change is concentration and exposure time-dependent and appears specific to Tris buffer. []
Q7: Are there any specific effects of Tris(hydroxymethyl)aminomethane on cellular processes?
A8: Yes, Tris(hydroxymethyl)aminomethane has been shown to affect specific cellular processes. In human and bovine parathyroid tissue, Tris disrupts the Golgi complex, inhibiting the conversion of proparathyroid hormone to parathyroid hormone. [] This suggests that Tris may interfere with protein processing and trafficking within cells.
Q8: Does Tris(hydroxymethyl)aminomethane have any impact on microbial growth in soil?
A9: Yes, Tris(hydroxymethyl)aminomethane is used in the extraction and analysis of adenosine 5'-triphosphate (ATP) from soil samples to study microbial growth. [] By lysing organisms with chloroform in a sodium bicarbonate solution containing Tris, researchers can prevent the adsorption of organic phosphorus to soil colloids and accurately measure ATP concentrations, providing insights into microbial activity and responses to nutrient availability. []
Q9: Does Tris(hydroxymethyl)aminomethane participate in chemical reactions?
A10: Yes, Tris(hydroxymethyl)aminomethane can act as a catalyst in certain chemical reactions. For example, it catalyzes the hydrolysis of p-nitrotrifluoroacetanilide. [] The reaction mechanism involves the catalyzed breakdown of a tetrahedral intermediate and general base-catalyzed water attack on the substrate. []
Q10: Can Tris(hydroxymethyl)aminomethane be used as a stabilizing agent in polymer chemistry?
A11: Yes, Tris(hydroxymethyl)aminomethane and its derivatives exhibit potential as thermal stabilizers for polymers like poly(vinyl chloride) (PVC). [, ] Tris significantly improves the thermal stability of flexible PVC, surpassing the performance of pentaerythritol. [] It not only enhances long-term stability but also maintains the initial color of the PVC. [, ] The stabilizing mechanism is proposed to involve nucleophilic substitution reactions with unstable chlorine atoms in PVC and neutralization of HCl generated during heating. []
Q11: Can Tris(hydroxymethyl)aminomethane be used to create new materials?
A12: Yes, Tris(hydroxymethyl)aminomethane is a versatile building block in material synthesis. It can be incorporated into polymer matrices to enhance hydrophilicity. [] One approach involves modifying existing matrices like acrylic acid-ethylene glycol dimethacrylate with Tris using carbodiimide chemistry. [] Another method utilizes Tris derivatives like N-acryloyl-Tris(hydroxymethyl)aminomethane in copolymerization reactions to create novel hydrophilic materials. []
Q12: How is Tris(hydroxymethyl)aminomethane used in analytical chemistry?
A13: Tris(hydroxymethyl)aminomethane plays a role in analytical techniques. For instance, it can be used to modify activated carbon, creating a selective adsorbent for hexavalent chromium [Cr(VI)] from water samples. [] This modified material (AC-TRIS) is then analyzed using techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) to determine Cr(VI) concentration. [] Furthermore, Tris buffers are utilized in quality control procedures for blood pH analysis, ensuring accurate and reliable measurements. []
Q13: Are there any safety concerns regarding the use of Tris(hydroxymethyl)aminomethane?
A15: While generally considered safe for many applications, Tris(hydroxymethyl)aminomethane's potential to disrupt biological processes [] and influence experimental outcomes [, ] highlights the need for careful handling and appropriate safety measures in laboratory settings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)
![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)

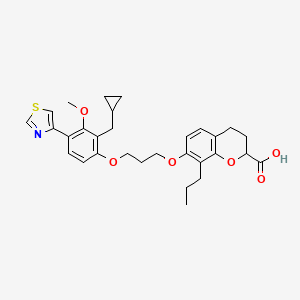
![8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide](/img/structure/B1681515.png)
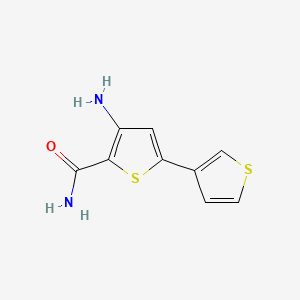
![4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-](/img/structure/B1681519.png)
![3-(3-(4-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1681520.png)
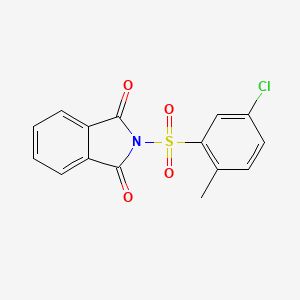
![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)
![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)
![8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1681530.png)
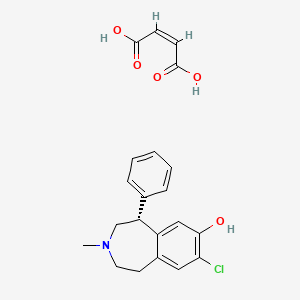
![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)